2-(1-Adamantylamino)ethanol

Descripción

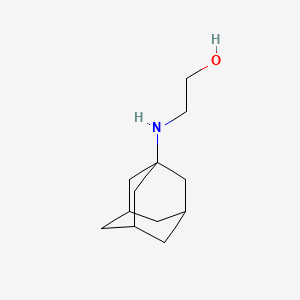

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-adamantylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13-14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDWIRQXNVCQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331373 | |

| Record name | 2-(1-adamantylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3716-66-3 | |

| Record name | 2-(1-adamantylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Adamantylamino Ethanol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies involve the coupling of adamantane-containing precursors with appropriate reagents to form the target molecules or key intermediates.

Reaction of 1-Adamantylisothiocyanate with Carboxylic Acid Hydrazides

A prominent method for synthesizing derivatives, specifically 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, involves a two-step process starting with 1-adamantylisothiocyanate. nih.govresearchgate.netcapes.gov.br In the initial step, 1-adamantylisothiocyanate is reacted with various carboxylic acid hydrazides in an ethanol (B145695) medium. researchgate.netcapes.gov.br This reaction yields intermediate compounds known as 1-acyl-4-(1-adamantyl)-3-thiosemicarbazides. researchgate.netcapes.gov.br

In the subsequent step, these thiosemicarbazide (B42300) intermediates undergo cyclization to form the final 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives. nih.govresearchgate.netcapes.gov.br This cyclization is typically achieved by heating the intermediates with a dehydrating agent such as phosphorus oxychloride. researchgate.netcapes.gov.br This synthetic sequence provides a reliable pathway to a range of adamantylamino-containing heterocyclic derivatives.

Reaction of 1-(Adamantan-1-yl)thiourea with 2-Bromo Esters

The synthesis of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives is effectively accomplished through the reaction of 1-(adamantan-1-yl)thiourea with various 2-bromo esters. researchgate.netnih.gov The conditions for this reaction are highly dependent on the nature of the substituent on the 2-bromo ester. nih.gov

For 2-bromo esters with simple alkyl substituents, the reaction proceeds efficiently in chloroform (B151607) at room temperature, yielding the desired products in good yields ranging from 60.1% to 75.8%. nih.gov This same procedure can be applied to esters bearing aromatic substituents. nih.gov However, for esters with more sterically hindered branched substituents at the C-5 position, these conditions are ineffective. nih.gov In such cases, the synthesis requires heating the reactants under reflux in an alkaline medium, such as sodium methoxide, to achieve the desired transformation, albeit with lower isolated yields of 15.8% to 18.7%. nih.gov For certain spirocyclic systems, the reaction can be carried out by prolonged heating in ethanol with N,N-diisopropylethylamine (DIPEA). nih.gov

| Product No. | Substituent (R) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3a-3d | Simple Alkyl | CHCl3, Room Temp | 60.1 - 75.8 | nih.gov |

| 3g | Aromatic | CHCl3, Room Temp | 66.2 | nih.gov |

| 3h | Aromatic | CHCl3, Room Temp | 25.5 | nih.gov |

| 3e-3f | Branched Alkyl | MeOH, MeONa, Reflux | 15.8 - 18.7 | nih.gov |

| 3i-3j | Spirocyclic | EtOH, DIPEA, Reflux | 14.6 (for 3i) | nih.gov |

Condensation Reactions with Adamantane-1-carbohydrazide (B96139)

Adamantane-1-carbohydrazide serves as a crucial intermediate for the synthesis of a wide array of derivatives, particularly hydrazones. smolecule.comnih.govechemcom.com The synthesis typically begins with the esterification of 1-adamantane carboxylic acid with methanol (B129727), catalyzed by sulfuric acid, to produce the corresponding methyl ester. nih.gov This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield adamantane-1-carbohydrazide. smolecule.comnih.gov

The key step involves the condensation of adamantane-1-carbohydrazide with various aromatic aldehydes and ketones. nih.govechemcom.com This reaction is generally performed by refluxing the reactants in ethanol for several hours. researchgate.netresearchgate.net Upon cooling, the resulting N'-arylidene-adamantane-1-carbohydrazide products crystallize from the solution. researchgate.netresearchgate.net This method allows for the creation of a large library of hydrazone derivatives containing the adamantane (B196018) moiety. nih.govmdpi.com

Synthesis via Adamantyl Cation Attack on Amino Heterocycles

The generation of a stable 1-adamantyl cation is a key step in several synthetic strategies for creating adamantane derivatives. mdpi.comucla.edu This electrophilic intermediate can be formed from precursors such as 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one using strong acids like trifluoromethanesulfonic acid. ucla.edu Once formed, the adamantyl cation readily reacts with a variety of nucleophiles. ucla.edu

This reactivity is exploited in reactions such as the Ritter reaction, where nitriles act as nucleophiles to form amido derivatives. ucla.edu Another significant application is the Friedel-Crafts reaction, where the cation is trapped by aromatic or heteroaromatic rings. ucla.edu This can occur intermolecularly, with the arene used as a solvent, or intramolecularly, leading to annulated heterocyclic diamondoid derivatives. mdpi.comucla.edu For instance, the adamantyl cation can be trapped by cyanoaniline to form complex amine derivatives. mdpi.com

Preparation from 1-(4-amino-3',5-dibromo-phenyl)-2-bromo-ethanol and Adamantylamine

A specific method for synthesizing a derivative of 2-(1-adamantylamino)ethanol is detailed in patent literature. google.com This procedure involves the reaction of 1-(4-amino-3',5-dibromo-phenyl)-2-bromo-ethanol with adamantylamine. google.com The reaction yields 1-(4-amino-3',5-dibromo-phenyl)-2-adamantyl-amino-ethanol and its corresponding hydrochloride salt, which melts with decomposition at 210-210.5 °C. google.com This synthesis represents a direct nucleophilic substitution reaction where the amino group of adamantylamine displaces the bromine atom on the ethanol chain. google.com

Synthesis of Analogues and Modified Structures

Beyond the direct approaches, various other synthetic methods have been developed to produce analogues and modified structures containing the adamantane framework. One such method is the reductive amination of adamantanone. For example, N-(4-bromophenyl)-N-(2-adamantyl)amine (bromantane) can be synthesized by reacting adamantanone with para-bromaniline and formic acid. google.com

Another route to analogues involves the reaction of 1-bromoadamantane (B121549) with hydroxyalkylamines, which leads to the formation of 1-(aminoalkoxy)adamantanes. lookchem.com Furthermore, 2-hydroxyethylamino derivatives of adamantane can be prepared through the reaction of ethylene (B1197577) oxide with the appropriate adamantane-containing amines. lookchem.com The synthesis of adamantyl-containing ureas and carbamates has also been reported, expanding the range of available analogues. researchgate.net These diverse methods highlight the versatility of the adamantane scaffold in the construction of a wide variety of complex molecules.

Synthesis of 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazole Derivatives

A notable method for the synthesis of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives involves a multi-step process commencing with 1-adamantylisothiocyanate. capes.gov.brnih.gov This starting material is treated with various carboxylic acid hydrazides in ethanol to produce 1-acyl-4-(1-adamantyl)-3-thiosemicarbazides. capes.gov.brnih.gov Subsequent cyclization of these intermediates yields the target 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives. capes.gov.brnih.gov

This synthetic route has been utilized to produce a range of derivatives. For instance, the reaction of 1-adamantylisothiocyanate with different hydrazides has led to the successful synthesis of several compounds. capes.gov.br Among these, derivatives with p-chlorophenyl and p-nitrophenyl substitutions have demonstrated notable antibacterial activity against Gram-positive bacteria. dovepress.com Specifically, the p-nitrophenyl derivative also exhibited good activity against the Gram-negative bacterium E. coli. dovepress.com

Synthesis of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives

The synthesis of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives is typically achieved through the reaction of 1-(adamantan-1-yl)thiourea with various 2-bromo esters. mdpi.comresearchgate.net The reaction conditions are tailored based on the nature of the substituent on the 2-bromo ester. mdpi.com

For derivatives with simple alkyl substituents at the C-5 position, the reaction is often conducted in chloroform at room temperature, resulting in yields ranging from 60.1% to 75.8%. mdpi.com However, for derivatives with branched substituents at C-5, these conditions are not as effective. nih.gov In cases involving spiro-thiazole and alicyclic ring systems, prolonged heating in ethanol in the presence of N,N-diisopropylethylamine has been employed to achieve complete conversion, although this can complicate product purification. mdpi.com

A series of ten novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives with varying substituents at the C-5 position of the thiazole (B1198619) ring have been synthesized and evaluated for their biological activity. nih.gov The most active among these, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, demonstrated significant inhibitory activity against the 11β-HSD1 enzyme. mdpi.comnih.gov

Synthesis of Adamantylated Aminoheterocycles

The synthesis of adamantylated aminoheterocycles can be accomplished through the reaction of 1-adamantanol (B105290) in refluxing trifluoroacetic acid, which generates an adamantyl cation. researchgate.net This cation then reacts with various aminoheterocycles to yield the corresponding adamantylamino-derivatives. researchgate.net Microwave irradiation has also been employed to facilitate this reaction. researchgate.net

This method has been used to prepare a variety of adamantylated aminoheterocycles. For example, 2-adamantylamino-6-methylpyridine and 2-adamantylamino-4-methylpyrimidine have been synthesized using this approach. researchgate.net

Synthesis of Adamantane Derivatives with N-Mannich Bases

A series of novel N-Mannich bases derived from 5-adamantyl-1,2,4-triazole-3-thione have been synthesized. nih.govresearchgate.net The synthesis involves the reaction of 5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with primary or secondary amines and formaldehyde (B43269). researchgate.net In a specific example, 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione was condensed with 1-substituted piperazines and formaldehyde in ethanol to produce the corresponding N-Mannich bases in good yields. mdpi.com The nature of the substituent, the solvent, temperature, and the presence of a catalyst can influence the outcome of this reaction. mdpi.com

Synthesis of Adamantyl Chalcones and Thiosemicarbazides

The synthesis of thiosemicarbazones containing adamantane skeletons is achieved by reacting 4-(1-adamantyl)-3-thiosemicarbazide (B1332479) with various substituted acetophenones and benzaldehydes. mdpi.comresearchgate.net The initial 4-(1-adamantyl)-3-thiosemicarbazide is prepared by reacting adamantan-1-yl isothiocyanate with hydrazine hydrate in toluene (B28343) under microwave irradiation. mdpi.com The subsequent condensation with aldehydes or ketones, typically carried out by heating in ethanol, yields the desired thiosemicarbazone derivatives. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic methods described above is often dependent on the specific reaction conditions employed. Optimization of these conditions, particularly the choice of solvent, can significantly impact the yield and purity of the final products.

Solvent Effects in Synthesis

The choice of solvent plays a critical role in the synthesis of this compound derivatives.

For the synthesis of 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives , ethanol is commonly used as the solvent for the initial reaction between 1-adamantylisothiocyanate and carboxylic acid hydrazides. capes.gov.brnih.govresearchgate.net

In the synthesis of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives , chloroform is often used at room temperature for derivatives with simple alkyl substituents. mdpi.com However, for more complex structures, prolonged heating in ethanol with a base like N,N-diisopropylethylamine is necessary. mdpi.com The use of different solvents such as diethyl ether, dimethylsulfoxide, ethyl acetate (B1210297), and methanol has also been reported in the broader context of synthesizing these derivatives. nih.gov

The synthesis of adamantylated aminoheterocycles can be carried out in refluxing trifluoroacetic acid. researchgate.net

For adamantane derivatives with N-Mannich bases , ethanol is a common solvent for the condensation reaction. researchgate.netmdpi.com The use of polar protic solvents like ethanol, particularly in the presence of a strong base, can favor the formation of S-alkyl derivatives over N-alkyl derivatives in certain triazole systems. mdpi.com

In the synthesis of adamantyl chalcones and thiosemicarbazides , the initial formation of 4-(1-adamantyl)-3-thiosemicarbazide is conducted in toluene under microwave conditions. mdpi.com The subsequent condensation with aldehydes and ketones to form thiosemicarbazones is typically performed in ethanol. nih.gov

The table below summarizes the solvents used in the synthesis of various adamantane derivatives.

| Derivative Class | Synthetic Step | Solvent(s) |

| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazole | Reaction of 1-adamantylisothiocyanate with hydrazides | Ethanol capes.gov.brnih.govresearchgate.net |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one | Reaction with simple alkyl 2-bromo esters | Chloroform mdpi.com |

| Reaction with spiro/alicyclic 2-bromo esters | Ethanol mdpi.com | |

| Adamantylated Aminoheterocycles | Adamantylation of aminoheterocycles | Trifluoroacetic Acid researchgate.net |

| Adamantane Derivatives with N-Mannich Bases | Condensation reaction | Ethanol researchgate.netmdpi.com |

| Adamantyl Thiosemicarbazides | Formation of 4-(1-adamantyl)-3-thiosemicarbazide | Toluene mdpi.com |

| Adamantyl Thiosemicarbazones | Condensation with aldehydes/ketones | Ethanol nih.gov |

Temperature and Reaction Time Parameters

The synthesis of adamantane derivatives, including those involving the formation of a nitrogen-adamantane bond, is highly sensitive to reaction conditions. Temperature and reaction duration are critical parameters that must be carefully optimized to ensure high yields and purity. While specific data for the direct synthesis of this compound is not extensively detailed in public literature, analysis of related amination and derivatization reactions of adamantane provides insight into the typical parametric scope.

For instance, in the synthesis of N-(1-adamantyl)formamide from 1-bromoadamantane, a precursor reaction for forming the C-N bond, an optimal temperature of 85 °C with a reaction time of 5.5 hours resulted in a high yield of 94.44%. acs.org Another study on the synthesis of amantadine (B194251) hydrochloride from 1-bromoadamantane identified a higher temperature of 175 °C for a shorter duration of 1.0 hour as the most effective condition. ijpsr.com The choice of solvent and reagents significantly influences these parameters; the 175 °C reaction was conducted in diphenyl ether, while a deprotonation reaction to form a potassium salt of a bis(1-adamantylamino) ligand required heating at 65 °C for an extended period of 72 hours in tetrahydrofuran (B95107) (THF). ijpsr.commcmaster.ca The synthesis of thiourea (B124793) derivatives from 1-adamantylamine in ethanol often involves refluxing for several hours. nih.gov

Table 1: Examples of Reaction Parameters in Adamantane Derivatization

| Starting Material | Product Type | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromoadamantane | N-(1-adamantyl)formamide | 85 | 5.5 | Formamide/H₂SO₄ | 94.4 |

| 1-Bromoadamantane | Amantadine HCl | 175 | 1.0 | Diphenyl Ether | 81.0 |

| Bis(adamantylamino)xanthene | Dipotassium Salt | 65 | 72 | THF | N/A |

Catalytic Approaches in Adamantane Derivative Synthesis

Catalysis plays a pivotal role in the functionalization of the otherwise inert C-H bonds of the adamantane scaffold and in facilitating the construction of adamantane derivatives. researchgate.net Transition metal catalysis, particularly with palladium, is a prominent strategy. cuni.cz

Palladium(II)-based systems are effective for directed C-H activation, enabling the introduction of various functional groups onto the adamantane cage. cuni.cz The efficacy of these catalysts is often enhanced by the use of specialized ligands. For example, ligands incorporating bulky and electron-donating groups, such as di(1-adamantyl)phosphine, have been shown to create highly active palladium catalysts. uq.edu.au The steric bulk helps to promote the final reductive elimination step in the catalytic cycle, while the electron-donating nature of the ligand increases the electron density on the metal center, making it more reactive towards oxidative addition. uq.edu.au

These catalytic systems are versatile, enabling a range of transformations including:

Cross-coupling reactions: Negishi and Suzuki couplings are used to form C-C bonds by coupling adamantyl-zinc or adamantyl-boron reagents with aryl halides. researchgate.netuq.edu.au

C-H Functionalization: Direct arylation, amination, and other substitutions at the bridgehead positions of adamantane can be achieved using palladium catalysts. researchgate.netcuni.cz

Radical Reactions: Some synthetic routes proceed through radical intermediates, which can be generated using photocatalysis or other radical initiation methods to functionalize the adamantane core. rsc.org

The application of these catalytic methods allows for the synthesis of complex adamantane derivatives under milder conditions than traditional methods, often with greater selectivity and efficiency. researchgate.net

Spectroscopic Characterization Techniques in Synthetic Confirmation

The unambiguous identification of this compound and its derivatives relies on a suite of modern spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the successful synthesis and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the synthesized compound.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for both the adamantyl cage and the aminoethanol side chain. The adamantyl group's high symmetry results in a simple signal pattern. Based on data from closely related compounds like amantadine, the adamantyl protons typically appear as broad singlets or multiplets in the δ 1.6-2.2 ppm region. ijpsr.comuobaghdad.edu.iq The protons of the aminoethanol moiety would appear at different chemical shifts. The two methylene (B1212753) groups (-NH-CH₂ -CH₂ -OH) would likely appear as two distinct triplets (assuming coupling between them) in the δ 2.5-4.0 ppm range, shifted downfield by the adjacent nitrogen and oxygen atoms. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information. The adamantane cage shows four distinct signals corresponding to its four unique carbon environments: the bridgehead carbon attached to nitrogen (C-1), the other three bridgehead carbons (C-3,5,7), the six methylene carbons adjacent to the bridgehead carbons (C-2,8,10, etc.), and the three methylene carbons opposite the bridgeheads (C-4,6,9). ijpsr.com The two carbons of the ethanolamine (B43304) side chain would appear as distinct signals in the δ 40-70 ppm region.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Adamantyl CH (bridgehead) | ~2.1 | ~40.6 |

| Adamantyl CH₂ | ~1.6-2.0 | ~29.0, ~35.4 |

| Adamantyl C -N | - | ~53.0 |

| -NH-CH₂ - | Triplet, ~2.8 | ~45-55 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight: 195.30 g/mol ), the mass spectrum under electron impact (EI) ionization would be expected to show a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 195. As an amine, it would follow the nitrogen rule, having an odd nominal molecular weight. libretexts.org

The most characteristic feature in the mass spectra of 1-substituted adamantanes is the formation of the highly stable adamantyl cation. Cleavage of the C-N bond (alpha-cleavage) would result in a very intense base peak at m/z 135, corresponding to the [C₁₀H₁₅]⁺ fragment. ijpsr.comlibretexts.org Other fragments corresponding to the loss of parts of the aminoethanol side chain would also be observed, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which confirms the elemental composition of the molecule with high precision. nih.gov

X-ray Crystallography

Studies on related adamantane derivatives, such as (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine and various complexed adamantylamines, have successfully used X-ray crystallography to confirm their molecular structures. mcmaster.cauobaghdad.edu.iq For this compound, this method would unequivocally confirm the connectivity of the aminoethanol group to the C-1 bridgehead position of the adamantane cage and reveal the conformation of the side chain relative to the bulky cage in the solid state.

Biological Activities and Pharmacological Investigations of 2 1 Adamantylamino Ethanol and Its Derivatives

Antimicrobial Activity

Derivatives of 2-(1-adamantylamino)ethanol have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic microorganisms. These investigations have revealed that modifying the core structure can lead to compounds with significant antibacterial and antifungal properties.

Antibacterial Efficacy

The antibacterial potential of these compounds has been tested against both Gram-positive and Gram-negative bacteria. The results often show a selectivity towards Gram-positive strains.

Several derivatives of this compound, particularly those incorporating 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) rings, have demonstrated notable efficacy against Gram-positive bacteria. In a study involving 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives, a number of the synthesized compounds produced good to moderate activity against Bacillus subtilis. nih.govcapes.gov.br Similarly, research on 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives showed that several N-Mannich bases and S-substituted products displayed potent antibacterial activity. nih.gov

Other related adamantane (B196018) structures have also shown promise. N-(1-adamantyl)carbothioamides were found to have marked activity against tested Gram-positive bacteria. nih.gov Specifically, derivatives with 4-aryl and benzyl (B1604629) substitutions on the piperazine (B1678402) ring were highly active. nih.gov Furthermore, N'-heteroarylidene-1-adamantylcarbohydrazides, particularly those with imidazole (B134444) moieties, exhibited good activity against Gram-positive bacteria. mdpi.com In another study, 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates were identified as the most active derivatives against bacteria. nih.gov

Table 1: Antibacterial Activity of Adamantane Derivatives against Gram-Positive Bacteria

| Compound Series | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles | Bacillus subtilis | Good to moderate activity | nih.govcapes.gov.br |

| N-(1-Adamantyl)carbothioamides (e.g., 4-aryl and benzyl piperazine derivatives) | Gram-positive bacteria | Marked activity | nih.gov |

| 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates | Gram-positive bacteria | Marked activity (MIC 0.5–32 μg/mL) | nih.gov |

| N′-Heteroarylidene-1-adamantylcarbohydrazides | Gram-positive bacteria | Good activity | mdpi.com |

| 5-(1-Adamantyl)-1,2,4-triazole N-Mannich bases | Gram-positive bacteria | Potent activity | nih.gov |

The efficacy of this compound derivatives against Gram-negative bacteria is generally reported to be lower than their activity against Gram-positive strains. nih.gov For instance, studies on 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles showed some activity against Gram-negative bacteria, but it was less pronounced than that observed for Bacillus subtilis. nih.govcapes.gov.br

However, certain derivatives have shown significant effects. Research on adamantane-appended supramolecular self-associating amphiphiles revealed that one such compound inhibited the growth of E. coli by 56% at a 5 mM concentration. tandfonline.com N-(1-adamantyl)carbothioamide derivatives were found to be strongly active against Escherichia coli and moderately active against Pseudomonas aeruginosa. nih.gov Additionally, N′-heteroarylidene-1-adamantylcarbohydrazides containing imidazole moieties displayed potent broad-spectrum antimicrobial activity, which includes Gram-negative bacteria. mdpi.com

Table 2: Antibacterial Activity of Adamantane Derivatives against Gram-Negative Bacteria

| Compound Series | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles | Gram-negative bacteria | Some activity, less than against Gram-positive | nih.govcapes.gov.br |

| N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides | Escherichia coli | Strongly active | nih.gov |

| N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides | Pseudomonas aeruginosa | Moderately or weakly active | nih.gov |

| N′-Heteroarylidene-1-adamantylcarbohydrazides (imidazole derivatives) | Gram-negative bacteria | Potent broad-spectrum activity | mdpi.com |

| Adamantane-appended supramolecular amphiphile (SSA 1) | E. coli | 56% inhibition of growth at 5 mM | tandfonline.com |

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis)

Antifungal Efficacy (e.g., Candida albicans)

The antifungal properties of adamantane derivatives have been investigated, with many studies focusing on the pathogenic yeast Candida albicans. nih.govcapes.gov.br The outcomes vary depending on the specific structural modifications. For example, within a series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, specific compounds displayed marked antifungal activity against C. albicans. nih.govcapes.gov.br

Conversely, a study on N-(1-adamantyl)carbothioamide derivatives found that their inhibitory activity against C. albicans was generally lower than their antibacterial activity, with most compounds showing an absence of antifungal effects. nih.gov However, some phenolic derivatives in this study did show marginal activity. nih.gov In a different series, 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides with hydroxy- and benzodioxole substituents were found to have good activity against C. albicans. nih.gov

A study dedicated to the antifungal effects of 2-adamantylamine hydrochloride (2-AM) found that it had fungicidal action against both C. albicans and C. parapsilosis. microbiologyresearch.orgnih.gov This compound also inhibited morphogenic transitions and demonstrated antibiofilm action on urinary catheters. microbiologyresearch.orgnih.gov

Table 3: Antifungal Activity of Adamantane Derivatives against Candida albicans

| Compound/Series | Observed Activity | Reference |

|---|---|---|

| 2-(1-Adamantyl)-5-(4-iodophenyl)-1,3,4-oxadiazole (4i) | Marked antifungal activity | nih.govcapes.gov.br |

| 2-(1-Adamantylamino)-5-(4-pyridyl)-1,3,4-thiadiazole (8g) | Marked antifungal activity | nih.govcapes.gov.br |

| N-(1-Adamantyl)carbothioamides | Generally low or no activity | nih.gov |

| 4-(Adamantan-1-yl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide | Good activity | nih.gov |

| 2-Adamantylamine hydrochloride (2-AM) | Fungicidal and antibiofilm action | microbiologyresearch.orgnih.gov |

Mechanisms of Antimicrobial Action

While the exact mechanisms for many adamantane derivatives are not fully elucidated, some insights are available. The general antimicrobial action of alcohols involves the coagulation and denaturation of proteins and lipids, which requires water to permeate the cell membrane. contecinc.com However, the bulky and lipophilic adamantyl group is considered the primary pharmacophore.

For antifungal activity, the mechanism of 2-adamantylamine hydrochloride (2-AM) has been explored in more detail. Studies indicate that its antifungal effect on C. albicans and C. parapsilosis is mediated by the induction of reactive oxygen species (ROS). microbiologyresearch.orgnih.gov This accumulation of ROS leads to apoptosis (programmed cell death) and cell cycle arrest in the G2/M phase. microbiologyresearch.orgnih.gov

Anti-inflammatory Activity

Several series of adamantane derivatives have been evaluated for in vivo anti-inflammatory activity, typically using the carrageenan-induced paw edema model in rats. nih.govcapes.gov.br In a study of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles, four compounds produced good, dose-dependent anti-inflammatory activity. nih.govcapes.gov.br For example, some oxadiazole derivatives produced more than 50% inhibition of edema at a 60 mg/kg dose. researchgate.net

Derivatives of 5-(1-adamantyl)-1,2,4-triazole have also shown positive results. Specifically, S-substituted products such as ethyl 2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate and its corresponding hydrazide displayed good dose-dependent anti-inflammatory activity. nih.gov Research on other triazole derivatives, namely 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles, also identified compounds with significant anti-inflammatory properties. mdpi.com

Table 4: Anti-inflammatory Activity of Adamantane Derivatives

| Compound Series | Assay | Observed Activity | Reference |

|---|---|---|---|

| 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema in rats | Good dose-dependent activity; >50% inhibition at 60 mg/kg for some derivatives. | nih.govcapes.gov.brresearchgate.net |

| S-substituted 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thiones | Carrageenan-induced paw edema in rats | Good dose-dependent activity. | nih.gov |

| 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles | Not specified | Significant anti-inflammatory activity. | mdpi.com |

In vivo Models of Inflammation (e.g., Carrageenin-induced Paw Edema)

The anti-inflammatory potential of adamantane derivatives has been evaluated using standard preclinical models. A frequently used and well-established assay for acute inflammation is the carrageenan-induced paw edema model in rats. brieflands.comresearchgate.net In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema), which can be measured over time. brieflands.commdpi.com The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory activity of the tested compound. brieflands.comgoogle.com

Derivatives of this compound, particularly heterocyclic structures like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have been subjected to this anti-inflammatory screening. nih.govcapes.gov.br Specifically, studies on 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles confirmed their in vivo anti-inflammatory effects using the carrageenan-induced paw edema method. nih.govcapes.gov.brresearchgate.net Similarly, other related structures, such as 5-(1-adamantyl)-1,2,4-triazole-3-thiols, have also demonstrated anti-inflammatory activity in the same animal model. nih.gov

Dose-Dependent Responses in Anti-inflammatory Assays

The anti-inflammatory effects of adamantane derivatives are often dose-dependent. Research has shown that certain 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazole derivatives exhibit a strong, dose-dependent inhibition of carrageenan-induced edema. nih.govcapes.gov.brresearchgate.net For instance, some of these oxadiazole compounds produced greater than 50% inhibition of paw edema at a 60 mg/kg dose. researchgate.net The investigation of various oxadiazole derivatives (specifically compounds labeled 4c, 4g, 4i, and 4j in one study) confirmed a notable dose-dependent anti-inflammatory response in rats. nih.gov This dose-response relationship is a critical factor in evaluating the potential of these compounds as therapeutic agents.

Table 1: Dose-Dependent Anti-inflammatory Activity of Adamantane Derivatives

| Compound Class | Assay Model | Finding | Reference(s) |

| 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema in rats | Produced good dose-dependent anti-inflammatory activity. | nih.gov |

| 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema in rats | Showed strong dose-dependent inhibition, with some derivatives causing >50% inhibition at a 60 mg/kg dose. | researchgate.net |

Antiviral Activity

The adamantane cage is a well-known feature of several antiviral drugs, most notably amantadine (B194251) and rimantadine, which were developed to combat the influenza A virus. plos.orgwikipedia.org

Inhibition of Influenza A Virus M2 Proton Channel

The M2 protein of the influenza A virus forms a pH-sensitive proton channel that is crucial for the viral replication cycle. plos.orgfrontiersin.org This channel allows protons to enter the virus particle after it has been taken up by a host cell, a process necessary for the release of the viral genetic material into the cytoplasm. frontiersin.orgplos.org Adamantane-based drugs like amantadine function by blocking this M2 proton channel. wikipedia.org

Research into new adamantane derivatives continues, partly to overcome resistance to older drugs caused by mutations in the M2 protein (e.g., S31N). plos.orgescholarship.org Studies on adamantane analogues have explored how modifications to the adamantane scaffold and associated groups affect inhibitory activity against both wild-type (WT) and drug-resistant mutant M2 channels. escholarship.org For example, while some modifications improved activity against the S31N mutant, they did not inhibit the wild-type channel. escholarship.org The lipophilic adamantyl group is considered a key component for this inhibitory action, and its strategic modification is a primary focus in the design of new M2 inhibitors. plos.org

Activity against HIV and Herpes Simplex Viruses

The antiviral investigation of adamantane derivatives extends beyond influenza. Certain adamantyl-containing compounds have been reported to possess activity against other viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). researchgate.net

While the parent compound this compound is not the direct subject of these findings, its structural motifs are present in more complex molecules with demonstrated bioactivity. For instance, adamantylamino-1,3,4-thiadiazoles and adamantyl-1,3,4-oxadiazoles have been associated with anti-HSV-1 activity. researchgate.net Other research has identified tromantadine (B1663197) (N-1-adamantyl-N-[2-(dimethylamino)ethoxy]acetamide hydrochloride) as an inhibitor of herpes simplex virus type 1 replication. researchgate.net Furthermore, different adamantane derivatives, such as N-1-adamantyl-4-aminophthalimide, have shown activity against HIV-1 and HIV-2 in cell cultures. researchgate.net

Enzyme Inhibition Studies

The rigid adamantane structure is also utilized in the design of enzyme inhibitors for various therapeutic targets.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a key role in metabolism by converting inactive cortisone (B1669442) into active cortisol within cells, thereby amplifying local glucocorticoid action. google.comnih.gov Overactivity of 11β-HSD1 is linked to metabolic diseases, making it an attractive therapeutic target. researchgate.netnih.gov

Several adamantane derivatives have been identified as inhibitors of 11β-HSD1. researchgate.net Specifically, a series of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their ability to inhibit this enzyme. nih.gov In in vitro studies, these compounds were tested for their inhibition of both 11β-HSD1 and the related isoform, 11β-HSD2. nih.gov Many of the synthesized compounds showed significant inhibition of 11β-HSD1 at a concentration of 10 µM, with one of the most active compounds, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, inhibiting 82.82% of the enzyme's activity. nih.gov This level of inhibition was comparable to the known inhibitor carbenoxolone. nih.gov Importantly, most of these compounds showed lower inhibition of the 11β-HSD2 isoform, suggesting a degree of selectivity, which is a desirable property for potential therapeutic agents. nih.gov

Table 2: In Vitro Inhibition of 11β-HSD1 by 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives

| Compound | Concentration | % Inhibition of 11β-HSD1 | % Inhibition of 11β-HSD2 | Reference(s) |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives (general series) | 10 µM | 15.30% to 82.82% | < 45% for most compounds | nih.gov |

| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3i) | 10 µM | 82.82% | Not specified | nih.gov |

Isoform Selectivity in Enzyme Inhibition (e.g., 11β-HSD1 vs. 11β-HSD2)

The selective inhibition of enzymes is a critical aspect of drug design, aiming to target specific pathological pathways while avoiding off-target effects. Derivatives of this compound have been investigated for their ability to selectively inhibit isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), namely 11β-HSD1 and 11β-HSD2. These enzymes play opposing roles in glucocorticoid metabolism; 11β-HSD1 activates cortisone to cortisol, while 11β-HSD2 inactivates cortisol. frontiersin.org Selective inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases like type 2 diabetes and obesity. nih.govresearchgate.net

Research into 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives revealed significant isoform selectivity. A study of ten novel derivatives showed that at a concentration of 10 µM, most compounds inhibited 11β-HSD1 activity by over 50%, while their inhibition of 11β-HSD2 was less than 45%. nih.gov For instance, the most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (compound 3i), inhibited 11β-HSD1 by 82.82% but had a much lower effect on 11β-HSD2. nih.gov Conversely, some derivatives displayed preferential inhibition of 11β-HSD2. Compound 3h, for example, showed a significant difference in inhibition, affecting 11β-HSD2 at 41.83% versus only 15.30% for 11β-HSD1, making it the most selective inhibitor for isoform 2 in its series. nih.gov

Similarly, another series of adamantyl ethanone (B97240) pyridyl derivatives were identified as potent and selective inhibitors of human 11β-HSD1, with no activity against 11β-HSD2. nih.gov The most potent of these had IC₅₀ values between 34-48 nM against human 11β-HSD1. nih.gov Other studies on 2-(isopropylamino)thiazol-4(5H)-one derivatives also highlighted this selectivity. One derivative with a spiro system (compound 3h) inhibited 11β-HSD1 by 54.53% while only inhibiting 11β-HSD2 by 17.35%. mdpi.com In contrast, derivatives with ethyl (3b) and n-propyl (3c) groups were completely selective for 11β-HSD2, inhibiting it by 47% and 54.59% respectively, with no activity against 11β-HSD1. mdpi.com

Table 1: Isoform Selectivity of Adamantane Derivatives against 11β-HSD1 and 11β-HSD2 Inhibition measured at a concentration of 10 µM.

| Compound ID | Substituent | % Inhibition of 11β-HSD1 | % Inhibition of 11β-HSD2 | Source |

| 3a | Unsubstituted | 22.27% | 29.81% | nih.gov |

| 3b | Ethyl | >50% | <45% | nih.gov |

| 3c | Ethyl | Not Active | 47.08% | mdpi.com |

| 3d | Propyl | >50% | <45% | nih.gov |

| 3e | Isopropyl | >50% | <45% | nih.gov |

| 3h | Aromatic Substituent | 15.30% | 41.83% | nih.gov |

| 3i | Spiro[4.5]decane | 82.82% | <45% | nih.gov |

| 3h (isopropylamino) | Spiro[4.5]decane | 54.53% | 17.35% | mdpi.com |

Correlation of Binding Energies with Experimental IC50 Values

Molecular docking simulations are frequently used to predict the binding affinity of a compound to its target enzyme, which can then be correlated with experimentally determined inhibitory concentrations (IC50 values). For 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, a clear correlation was established between the calculated binding energies for 11β-HSD1 and the experimental IC50 values. nih.gov This indicates that the computational models accurately predicted the biological activity of these compounds. nih.gov

The study found that derivatives with higher inhibitory activity, such as those with isopropyl (3e), propyl (3d), and ethyl (3c) substituents, had IC50 values of 1.19 µM, 3.23 µM, and 5.44 µM, respectively. nih.gov The most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i), which showed 82.82% inhibition, had a correspondingly low IC50 value. nih.gov In another study, in silico screening of an amantadine-based Schiff base and its metal complexes against α-amylase and α-glucosidase also showed a correlation between binding energies and potential antidiabetic activity. rsc.org For example, VO(IV), Zn(II), and Cr(III) complexes demonstrated superior binding energies to α-amylase compared to the ligand, with binding energies of -12.50, -10.38, and -10.75 kcal/mol, respectively. rsc.org

Table 2: Binding Energies and IC50 Values for Selected 11β-HSD1 Inhibitors

| Compound ID | Substituent | IC50 (µM) | Binding Energy (kcal/mol) (Predicted) | Source |

| 3c | Ethyl | 5.44 | Not Specified | nih.gov |

| 3d | Propyl | 3.23 | Not Specified | nih.gov |

| 3e | Isopropyl | 1.19 | Not Specified | nih.gov |

| 3j | Cyclobutane | 3.32 | Not Specified | nih.gov |

Modulation of Cytokine Production

Certain adamantane derivatives have demonstrated immunomodulatory effects, particularly in their ability to alter the production of cytokines like Tumor Necrosis Factor-alpha (TNF-alpha).

The adamantane derivative 2-(1-adamantylamino)-6-methylpyridine (AdAMP) has been identified as a stimulator of TNF-alpha secretion. nih.govnih.gov In studies involving human ovarian cancer cell lines that spontaneously secrete TNF-alpha, incubation with AdAMP resulted in a three-fold enhancement of TNF-alpha production. nih.gov This effect was linked to an increase in TNF-alpha mRNA expression and the activation of the nuclear factor kappaB (NF-kappaB) pathway. nih.gov The role of NF-kappaB was confirmed when its inhibitor, MG132, reversed the stimulatory effect of AdAMP. nih.gov

Furthermore, AdAMP was shown to increase the phorbol (B1677699) myristic acetate (B1210297) ester (PMA)-induced release of TNF-alpha in U937 cell cultures. nih.gov It also acted as a co-stimulator in human peripheral blood monocytes, enhancing TNF-alpha and IL-8 production when incubated with lipopolysaccharide (LPS). nih.gov This property suggests potential applications for such compounds as adjuvants in cancer therapies. nih.gov

The effects of adamantane derivatives have been evaluated on both normal and cancerous cell lines. The TNF-alpha-enhancing activity of AdAMP was observed in neoplastic cells, including human ovarian carcinoma (CAOV1) and TNF-alpha gene-transduced mouse melanoma cells (B78/TNF). nih.gov The compound was effective in cells that already had the capability to produce TNF-alpha but not in those that were incapable of its secretion. nih.gov

In normal cells, the response was more nuanced. Primary monocytes isolated from peripheral blood did not produce TNF-alpha when exposed to AdAMP alone, but the compound did co-stimulate cytokine production in the presence of LPS. nih.gov In cultures of peripheral blood T lymphocytes, AdAMP significantly decreased the adhesion of these cells to matrix proteins. nih.gov Cytotoxicity studies on other adamantane derivatives found that they did not cause statistically significant changes in the proliferation of various cell lines, including A549 (lung carcinoma), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer), within the tested dose range. researchgate.net

Enhancement of Tumor Necrosis Factor Alpha (TNF-alpha) Production

Other Biological Activities

The adamantane structure is a component of several drugs with proven antidiabetic activity. nih.gov This activity is often linked to the inhibition of enzymes like 11β-HSD1, which, as previously discussed, is a key target for treating type 2 diabetes. nih.govnih.gov By inhibiting the conversion of inactive cortisone to active cortisol in tissues, these derivatives can help improve insulin (B600854) sensitivity. researchgate.net

Adamantane-based compounds approved for clinical use as antidiabetics include vildagliptin (B1682220) and saxagliptin. nih.gov Beyond 11β-HSD1 inhibition, other mechanisms have been explored. Early research investigated adamantane as a lipophilic addition to sulfonylureas, which are known to stimulate insulin release from the pancreas. uni-giessen.de More recent studies have synthesized and evaluated novel adamantane derivatives, such as Schiff bases and their metal complexes, for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are also targets for controlling blood glucose levels. rsc.org

Antimalarial Activity of Adamantane Derivatives

The search for novel antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium parasites. The incorporation of an adamantane moiety into potential drug candidates is a strategy being explored to combat this issue. While research on the direct antimalarial activity of this compound is limited, studies on related adamantane-containing amino alcohols and other derivatives highlight the potential of this chemical class.

The amino alcohol functional group is a known pharmacophore in several established antimalarial drugs. nih.govtaylorandfrancis.com The lipophilic nature of the adamantane group can enhance the distribution of a drug within the host and improve its metabolic stability. nih.gov Research has shown that some cage-like amino alcohols, including those derived from adamantane, exhibit antimalarial properties. acs.org For instance, adamantane-based spiro 1,2,4-trioxanes have been synthesized and evaluated for their antimalarial activity. acs.org While these are not direct derivatives of this compound, they underscore the utility of the adamantane group in developing new antimalarial compounds. However, it is noteworthy that in some studies, the introduction of an adamantylvinyl group to a 1,2,4-trioxane (B1259687) scaffold did not result in significant antimalarial activity. acs.org This suggests that the specific manner in which the adamantane is incorporated into the molecule is crucial for its biological effect.

Further research into amino alcohols containing an adamantane fragment is warranted to fully elucidate their potential as antimalarial agents. acs.org

Anticancer/Antiproliferative Activity of Adamantane Derivatives

The antiproliferative properties of adamantane derivatives against various cancer cell lines have been a subject of significant investigation. The adamantyl group's lipophilicity can facilitate the transport of compounds across cell membranes, potentially increasing their intracellular concentration and efficacy.

One area of research has focused on 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives. These compounds have been synthesized and evaluated for their in vitro activities against several pathogenic microorganisms. researchgate.net While the primary focus of some studies was on antimicrobial effects, the anticancer potential of related structures has been noted. For example, 1,3,4-oxadiazole (B1194373) derivatives are known to exhibit anticancer properties. researchgate.net

More directly relevant are studies on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives. These compounds have been synthesized and tested for their inhibitory activity against various human cancer cell lines. In one study, a series of these derivatives were evaluated for their antiproliferative effects on human colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cells. researchgate.netmdpi.comnih.gov The results indicated that many of these compounds exhibited significant inhibitory activity against 11β-HSD1, and some also showed a reduction in cancer cell viability. mdpi.comnih.gov For instance, one of the most active compounds, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, demonstrated an IC50 value of 0.31 µM for the inhibition of 11β-HSD1. mdpi.com

Another study on N-(adamantan-1-yl)-1-aryl-methanimine derivatives revealed considerable cytotoxic activity against several human tumor cell lines, including KB, Lu, and HepG2 cells. 220.231.117 The presence of certain substituents on the aryl ring was found to influence the potency of these compounds. 220.231.117 For example, a derivative with a hydroxyl group at the C-2 position of the aryl ring showed an IC50 of 3.6 µg/mL against KB cells. 220.231.117

The data from these studies suggest that the 2-(1-adamantylamino) moiety is a promising scaffold for the development of novel anticancer agents. The specific heterocyclic ring system and the substituents attached play a crucial role in determining the potency and selectivity of these derivatives.

Table 1: Antiproliferative Activity of Adamantane Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 Inhibition | 0.31 µM | mdpi.com |

| N-(adamantan-1-yl)-1-(2-hydroxyphenyl)-methanimine | KB | 3.6 µg/mL | 220.231.117 |

| N-(adamantan-1-yl)-1-(4-methoxyphenyl)-methanimine | KB | 16.4 µg/mL | 220.231.117 |

| Compound 15 (an oxadiazole derivative) | HepG2 | 3.63 μM | researchgate.net |

Central Nervous System (CNS) Effects and Neurotensin (B549771) System Modulation

The neurotensin (NT) system, which includes the neuropeptide neurotensin and its receptors (NTS1, NTS2, and NTS3), is widely distributed in the central nervous system and is implicated in various physiological and pathological processes, including pain, addiction, and schizophrenia. mdpi.comresearchgate.net Adamantane derivatives have emerged as significant modulators of this system.

While direct derivatives of this compound targeting the neurotensin system are not extensively documented, structurally related adamantane compounds have shown potent and selective activity as neurotensin receptor antagonists. For example, SR142948A, which contains a 2-amino-adamantane-2-carboxylic acid core, is a potent antagonist of both NTS1 and NTS2 receptors. researchgate.net It has been shown to inhibit neurotensin-induced effects in vitro, such as inositol (B14025) monophosphate formation in HT-29 cells with an IC50 of 3.9 nM. researchgate.net

Another compound, SBI-553, is a β-arrestin-biased positive allosteric modulator of the NTS1 receptor. caymanchem.com This compound, which also incorporates a complex substituted adamantane-like moiety, has been shown to attenuate the behavioral effects of psychostimulants in preclinical models. caymanchem.com It enhances the binding of neurotensin to the NTS1 receptor and promotes β-arrestin recruitment without activating Gq protein signaling. caymanchem.com

The role of the neurotensin system in alcohol use disorders has also been investigated. mdpi.com Studies with NTS2 null mice suggest that this receptor subtype is involved in regulating ethanol-induced hypnosis and consumption. nih.gov

These findings highlight the potential of adamantane-based compounds to modulate the neurotensin system and exert effects on the CNS. The rigid adamantane scaffold appears to be a key feature for achieving high affinity and selectivity for neurotensin receptors. Further exploration of derivatives of this compound in this area could lead to the development of novel therapeutics for CNS disorders.

Table 2: Activity of Adamantane Derivatives on the Neurotensin System

| Compound | Target | Activity | Reference |

|---|---|---|---|

| SR142948A | NTS1 Receptor | IC50 = 3.9 nM (inositol monophosphate formation) | researchgate.net |

| SBI-553 | NTS1 Receptor | β-arrestin-biased positive allosteric modulator | caymanchem.com |

Structure Activity Relationships Sar and Molecular Docking Studies

Influence of Substituents on Biological Activity

The introduction of various functional groups onto the adamantane (B196018) scaffold and associated heterocyclic rings has a profound impact on the biological activity of the resulting compounds. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby influencing its interaction with target proteins.

Research into 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives has provided significant insights into the role of substituents at the C-5 position of the thiazole (B1198619) ring. A study involving the synthesis and in vitro testing of ten such derivatives against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) revealed a clear SAR. nih.govmdpi.commdpi.com

The inhibitory activity was found to be highly dependent on the nature of the substituent at the C-5 position. While derivatives with simple alkyl substituents showed promising activity, the introduction of aromatic groups at this position was detrimental. nih.govmdpi.com For instance, compounds with phenyl or 4-chlorophenyl substituents at C-5 exhibited the lowest inhibitory activity against 11β-HSD1. mdpi.com

Conversely, bulky, lipophilic, and branched substituents at the C-5 position significantly enhanced the inhibitory potency. mdpi.com The most active compound in the series was one where the C-5 position was part of a spiro-fused cyclohexane (B81311) ring, demonstrating an 82.82% inhibition of 11β-HSD1 at a 10 µM concentration. nih.govmdpi.commdpi.com This suggests that a large, hydrophobic group at this position is crucial for optimal interaction with the enzyme's active site. The inhibitory activities of various C-5 substituted 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives are detailed in the table below. mdpi.com

Table 1: Inhibitory Activity of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives with Different Substituents at the C-5 Position against 11β-HSD1

| Compound ID | Substituent at C-5 | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|---|

| 3a | H | 15.30 | >10 |

| 3b | Methyl | 50.31 | 9.87 |

| 3c | Ethyl | 69.22 | 5.44 |

| 3d | n-Propyl | 75.83 | 3.23 |

| 3e | Isopropyl | 76.40 | 1.19 |

| 3f | Cyclobutyl | 74.13 | 3.32 |

| 3g | Phenyl | 31.97 | >10 |

| 3h | 4-Chlorophenyl | 25.59 | >10 |

| 3i | Spiro-cyclohexyl | 82.82 | 1.12 |

| 3j | Spiro-cycloheptyl | 64.67 | 6.21 |

The influence of aromatic and branched substituents extends beyond the thiazole ring to other adamantane-containing heterocyclic systems. In a series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles, the nature of the substituent at the 5-position of the oxadiazole ring was found to be a key determinant of their anti-inflammatory and antimicrobial activities. capes.gov.brresearchgate.net For instance, derivatives with aromatic substituents such as phenyl, 4-chlorophenyl, and 4-methoxyphenyl (B3050149) at this position displayed good anti-inflammatory activity. capes.gov.br

While the specific "2-(1-Adamantylamino)ethanol" scaffold is not extensively documented in antiviral research, studies on structurally related compounds with the general structure of adamantyl-1-NH2+CH2–aryl have provided valuable insights into antiviral potency, particularly against drug-resistant influenza A virus strains. These compounds are designed to target the M2 proton channel, a validated target for anti-influenza drugs. nih.gov

Research has shown that the nature of the aryl group in this structural motif is critical for activity against the S31N mutant of the M2 channel, which confers resistance to amantadine (B194251) and rimantadine. Optimization of the aryl/heteroaryl group has led to the discovery of compounds with submicromolar efficacy against S31N-containing influenza viruses. This highlights the importance of the electronic and steric properties of the aryl substituent in achieving potent antiviral activity.

Role of Aromatic and Branched Substituents

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools for understanding the interactions between small molecules and their biological targets at a molecular level. These computational methods provide valuable insights into the binding modes and affinities of ligands, thereby guiding the rational design of more potent and selective derivatives.

Molecular docking studies on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have successfully predicted their binding modes within the active site of 11β-HSD1. nih.govmdpi.commdpi.com These simulations revealed that the adamantyl group anchors the molecule in a hydrophobic pocket of the enzyme. The thiazolone ring is positioned to form key interactions with amino acid residues in the active site.

The predicted binding energies from these docking studies showed a good correlation with the experimentally determined IC50 values, validating the computational model. mdpi.commdpi.com For instance, the derivative with the spiro-cyclohexyl substituent at C-5, which exhibited the highest inhibitory activity, also had the most favorable calculated binding energy. mdpi.com This strong correlation underscores the predictive power of molecular docking in this class of compounds.

Docking studies on other adamantane derivatives have also provided crucial information on their binding mechanisms. For example, simulations of adamantane-monoterpenoid conjugates with the tyrosyl-DNA phosphodiesterase 1 (TDP1) enzyme showed that the ligands fit well into the catalytic binding pocket, blocking access to the active site.

The insights gained from SAR and molecular docking studies form the basis for the rational design of novel derivatives with improved biological activity. nih.gov By understanding which structural features are essential for binding and activity, medicinal chemists can design new molecules with enhanced potency and selectivity.

For example, based on the finding that bulky, lipophilic groups at the C-5 position of the 2-(adamantan-1-ylamino)thiazol-4(5H)-one ring enhance inhibitory activity against 11β-HSD1, new derivatives with other large hydrophobic substituents could be designed and synthesized. mdpi.com Similarly, the knowledge that the adamantyl-1-NH2+CH2–aryl scaffold is effective against resistant influenza strains can guide the development of new antiviral agents with optimized aryl groups.

The iterative process of design, synthesis, biological evaluation, and molecular modeling is a powerful strategy for the development of new therapeutic agents based on the adamantane scaffold.

Prediction of Binding Modes and Affinities

Pharmacophore Identification in this compound Derivatives

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. For derivatives of this compound, while a single, universally accepted pharmacophore model is not established for all potential targets, key features can be inferred from various studies on related adamantane structures.

Typically, a pharmacophore model for these derivatives would include:

A Hydrophobic Feature: The bulky and non-polar adamantyl cage is a critical hydrophobic anchor. This group often fits into hydrophobic pockets within the target protein, contributing significantly to binding affinity. nih.govpublish.csiro.auresearchgate.net

A Hydrogen Bond Donor: The secondary amine (NH) group in the aminoethanol chain is a primary hydrogen bond donor. researchgate.net

A Hydrogen Bond Acceptor: The hydroxyl (-OH) group of the ethanol (B145695) moiety can act as both a hydrogen bond donor and acceptor. In many derivatives, additional atoms like oxygen or nitrogen in heterocyclic rings can also serve as acceptors. researchgate.net

A Positively Ionizable Feature: Under physiological conditions, the amino group can be protonated, providing a positive charge that can interact with negatively charged residues in the receptor's binding site.

These features are common in pharmacophore models developed for various adamantane-containing ligands targeting different receptors, such as sigma-1 receptors and viral ion channels. nih.govresearchgate.net The precise spatial relationship between these features is crucial and is determined by the specific topology of the target's binding site.

Physicochemical Properties and Biological Activity Correlations

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate these properties with observed biological effects, such as enzyme inhibition. scienceforecastoa.commdpi.comnih.gov

A notable example involves a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, which are structurally related to this compound and have been investigated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.comnih.gov This enzyme is a therapeutic target for metabolic diseases. mdpi.comnih.gov A clear correlation was found between the computationally predicted binding energy of these compounds to the 11β-HSD1 active site and their experimentally measured inhibitory concentrations (IC50). mdpi.comnih.govnih.gov

| Compound ID | Substituent at C5 | 11β-HSD1 Inhibition (%) at 10 µM | Calculated Binding Energy (kcal/mol) |

| 3a | H | 15.30 ± 1.15 | -8.4 ± 0.4 |

| 3b | Methyl | 51.57 ± 3.87 | -9.0 ± 0.5 |

| 3c | Ethyl | 64.91 ± 4.87 | -9.2 ± 0.5 |

| 3d | n-Propyl | 71.32 ± 5.35 | -9.4 ± 0.5 |

| 3i | - (Spiro-cyclohexyl) | 82.82 ± 6.21 | -10.1 ± 0.6 |

| 3g | Phenyl | 30.12 ± 2.26 | -9.4 ± 0.7 |

| 3h | 4-Chlorophenyl | 25.47 ± 1.91 | -9.8 ± 0.7 |

This table presents a selection of data from a study on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, demonstrating the relationship between chemical structure, biological activity, and calculated binding energy. mdpi.comnih.govnih.gov

As shown in the table, increasing the size of the alkyl substituent at the C-5 position of the thiazolone ring from hydrogen to n-propyl generally increases the inhibitory activity against 11β-HSD1. mdpi.comnih.gov The spiro-cyclohexyl derivative (3i) showed the highest activity, which corresponds to the most favorable calculated binding energy. mdpi.comnih.gov This suggests that the size and lipophilicity of this substituent are important for optimal interaction with the enzyme's active site. Conversely, the introduction of bulky aromatic rings (3g, 3h) at this position resulted in lower activity, indicating specific steric constraints within the binding pocket. mdpi.com

Lipophilicity and Membrane Permeability

Lipophilicity, often quantified by the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. publish.csiro.aulatrobe.edu.au The adamantane group is often referred to as a "lipophilic bullet" because it significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. nih.govpublish.csiro.auresearchgate.net

In the study of 2-(adamantylamino)thiazol-4(5H)-one derivatives, the lipophilicity was evaluated both experimentally (using chromatographic methods to determine RM0 and log kw) and computationally (calculating various logP values). mdpi.com The results confirmed that the adamantyl group imparts high lipophilicity. For instance, the unsubstituted derivative (28) had higher lipophilicity values than non-adamantane derivatives with similar substitutions. mdpi.com

| Compound ID | Calculated Lipophilicity (XLogP3) | Calculated Lipophilicity (ACD/logP) | Experimental Lipophilicity (log kw) |

| 19 | 3.297 | 2.51 | 2.06 |

| 20 | 3.726 | 2.94 | 2.45 |

| 21 | 4.155 | 3.37 | 2.89 |

| 22 | 4.584 | 3.80 | 3.31 |

| 25 | 5.568 | 4.67 | 4.18 |

| 28 | 3.016 | 2.30 | 1.87 |

This table showcases calculated and experimental lipophilicity parameters for selected 2-(adamantylamino)thiazol-4(5H)-one derivatives. Compounds 19-22 have increasing alkyl chain lengths at the C5 position, while 25 has a bromophenyl group and 28 is unsubstituted at C5. mdpi.com

Most of the tested compounds adhered to Lipinski's rule of five, which suggests they are likely to have good oral absorption and membrane permeability. mdpi.com The high lipophilicity conferred by the adamantane moiety is a key factor in the potential bioavailability of these compounds, facilitating their passage through lipid-rich biological barriers to reach their intended targets. nih.govlatrobe.edu.au

Conformational Flexibility and Receptor Binding

While the adamantane cage itself is rigid, the linker connecting it to the rest of the pharmacophore, such as the aminoethanol chain, possesses conformational flexibility. This flexibility allows the molecule to adopt the optimal geometry, or "bioactive conformation," required for binding to a specific receptor. researchgate.netrsc.org

Molecular docking studies on the 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives targeting 11β-HSD1 provide a clear illustration of this principle. mdpi.comnih.gov The simulations show the adamantyl group occupying a hydrophobic pocket within the enzyme's active site. mdpi.com The thiazol-4(5H)-one core, along with the amino linker, orients itself to form key interactions with specific amino acid residues. For example, in the most active compounds, the adamantane cage is positioned to interact with hydrophobic residues, while other parts of the molecule form hydrogen bonds with residues like Ser170 and Tyr183. mdpi.com

The conformation of the molecule is crucial. Studies on other adamantane derivatives have shown that subtle changes, such as the difference between a folded and an extended conformation, can significantly impact binding affinity. acs.org The rigid adamantane group acts as an anchor, while the flexible linker allows the pharmacophoric elements to align correctly with their complementary interaction points on the receptor surface, a process that can be described by an "induced fit" mechanism where the receptor may also undergo conformational changes to accommodate the ligand. nih.gov The stability of the resulting ligand-receptor complex is what ultimately determines the biological activity of the compound. mdpi.comnih.gov

Preclinical Investigations and Translational Research

In Vivo Efficacy Studies

While direct in vivo efficacy studies on 2-(1-Adamantylamino)ethanol are not extensively detailed in the available literature, its derivatives have shown promise in various therapeutic areas. For instance, derivatives of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have demonstrated in vitro activity against Gram-positive bacteria, particularly Bacillus subtilis. researchgate.netcapes.gov.br Furthermore, certain oxadiazole derivatives incorporating the adamantane (B196018) structure have exhibited good dose-dependent anti-inflammatory activity in rat models. researchgate.netresearchgate.net

A notable derivative, Adafenoxate, which is the 2-(4-chlorophenoxy)acetate ester of this compound, has shown nootropic effects in preclinical studies. It has demonstrated the ability to restore noradrenaline levels in brain regions crucial for learning and memory, such as the hippocampus and frontal cortex. Additionally, it has exhibited anti-anxiety effects in rodent models. Another area of investigation involves adamantane derivatives as potential treatments for type 2 diabetes through the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.govmdpi.comnih.gov

In Vitro Toxicity Assessments

The in vitro toxicity of this compound and its derivatives is a critical aspect of preclinical evaluation. Studies on related adamantane derivatives have been conducted to assess their potential for adverse effects at the cellular level. For example, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory activity against 11β-hydroxysteroid dehydrogenase isoforms. nih.gov The in vitro studies showed that at a concentration of 10 µM, these compounds inhibited the activity of isoform 1 in the range of 15.30% to 82.82%. nih.gov For most of these derivatives, an inhibition of over 50% for 11β-HSD1 and less than 45% for 11β-HSD2 was observed at this concentration. nih.gov

Furthermore, the antimicrobial and anti-proliferative activities of novel thiosemicarbazides and carbothioamides containing the adamantane moiety have been evaluated. nih.gov Some of these compounds displayed significant broad-spectrum antibacterial activities and anti-proliferative effects against human tumor cell lines. nih.gov These in vitro assessments are crucial for identifying promising lead compounds and understanding their safety profiles before advancing to in vivo studies.

Bioavailability and Pharmacokinetic Considerations

The bioavailability of a drug is a critical pharmacokinetic parameter that influences its therapeutic efficacy. The lipophilic nature of the adamantane group can improve the oral bioavailability of drugs. mdpi.com However, poor aqueous solubility can be a limiting factor.

Strategies for Enhancing Bioavailability (e.g., Cyclodextrin (B1172386) Complexation)

To overcome the challenge of poor water solubility and enhance bioavailability, various formulation strategies are employed. nih.govnih.gov One such strategy is the use of cyclodextrins, which are cyclic oligosaccharides capable of forming inclusion complexes with poorly soluble drug molecules. impactfactor.orgoatext.com By encapsulating the hydrophobic drug within their cavity, cyclodextrins can increase its aqueous solubility, dissolution rate, and consequently, its oral bioavailability. impactfactor.orgmdpi.com

This approach has been explored for adamantane derivatives. For example, to improve the very low water solubility of 2-(1-adamantylamino)-6-methylpyridine (AdAMP), it was complexed with β-cyclodextrins to increase its bioavailability for in vivo administration. researchgate.net The formation of a ternary complex, for instance by including a hydrophilic polymer, can further enhance the complexation efficiency and solubility. impactfactor.org

Table 1: Strategies to Enhance Bioavailability of Adamantane Derivatives

| Strategy | Mechanism of Action | Example Application |

| Cyclodextrin Complexation | Encapsulation of the hydrophobic adamantane moiety within the cyclodextrin cavity, increasing aqueous solubility and dissolution rate. impactfactor.orgoatext.com | Complexation of 2-(1-adamantylamino)-6-methylpyridine (AdAMP) with β-cyclodextrins to improve its bioavailability. researchgate.net |

| Lipidic Formulations | Incorporation into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) to improve absorption. nih.gov | A potential strategy for poorly absorbed drugs. nih.gov |

Challenges and Future Directions in Drug Development

The development of any new therapeutic agent is fraught with challenges, from target identification and validation to navigating regulatory hurdles. escientificpublishers.comlifebit.ai For adamantane-based compounds like this compound and its derivatives, specific challenges include optimizing the balance between lipophilicity and aqueous solubility to ensure adequate bioavailability. While the adamantane moiety can enhance efficacy, it can also present formulation difficulties.

Future research should focus on a more detailed exploration of the in vivo efficacy of this compound itself, beyond its role as a synthetic intermediate. Comprehensive metabolomic studies are needed to identify all major and minor metabolites and to assess their biological activity and potential for toxicity. Further development of advanced formulation strategies, such as novel cyclodextrin derivatives or nanoparticle-based delivery systems, could be instrumental in overcoming bioavailability challenges. nih.gov The continued investigation into the diverse biological activities of adamantane-containing compounds holds promise for the discovery of new and effective therapeutic agents for a range of diseases. researchgate.netnih.govmdpi.comnih.gov The repositioning of existing adamantane drugs for new indications also presents an attractive and efficient path for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Adamantylamino)ethanol, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via reduction of nitro precursors. For example, 2-(1-Adamantyl)-1-(3-nitrophenyl)ethanol is reduced using iron powder in methanol with HCl/water, achieving 82% yield after recrystallization . Solvent choice (e.g., methanol for solubility) and temperature control (room temperature for crystal growth via ether evaporation) are critical. Monitoring reaction progress via TLC or HPLC ensures intermediate conversion.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodology : Store in sealed glass containers in dry, ventilated areas away from heat and ignition sources. Use nitrile gloves, protective eyewear, and chemical-resistant lab coats to prevent skin/eye contact. Static discharge precautions (e.g., grounding equipment) are essential due to flammability risks .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : Analyze adamantyl proton signals (δ 1.6–2.2 ppm) and ethanol-related peaks (e.g., OH at δ 8.95 ppm in DMSO-d6) .

- IR : Identify amine N–H stretches (~3300 cm⁻¹) and hydroxyl O–H bands (~3400 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 180.29 for C₁₂H₂₀O derivatives) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacological activity?

- Methodology : Derivatize the ethanolamine moiety to create oxadiazole or thiadiazole analogs. Test antimicrobial activity via broth microdilution (MIC assays) and anti-inflammatory effects using COX-2 inhibition models. For example, 2-(1-adamantylamino)-1,3,4-thiadiazoles showed MIC values <10 µg/mL against S. aureus . Correlate substituent electronegativity with bioactivity using QSAR models.

Q. What role does hydrogen bonding play in the crystallographic stability of adamantyl derivatives?

- Methodology : Perform single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 120 K). Analyze intermolecular O–H⋯N and N–H⋯O interactions (bond lengths: ~2.8–3.0 Å) that stabilize the lattice . Compare packing efficiencies of derivatives with/without aromatic rings to assess steric effects.

Q. How can this compound be integrated into targeted drug delivery systems?